molecular formula C17H16FN3O4 B016249 Oxociprofloxacin CAS No. 103237-52-1

Oxociprofloxacin

Katalognummer B016249
CAS-Nummer: 103237-52-1
Molekulargewicht: 345.32 g/mol
InChI-Schlüssel: MYYZZOHRULFPOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of oxociprofloxacin and similar compounds typically involves complex chemical processes aimed at introducing fluorine atoms or modifying the quinolone core to enhance antibacterial activity. For instance, the synthetic pathways might include the use of micellar liquid chromatography for the extraction and purification of fluoroquinolones from various samples, indicating the complexity and the precise conditions required for their synthesis (David Terrado-Campos et al., 2017)[https://consensus.app/papers/determination-acid-danofloxacin-ciprofloxacin-terradocampos/a5d47d70f5825600ad4b0cf2de79496e/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of oxociprofloxacin, like that of norfloxacin and other fluoroquinolones, includes a fluorinated quinolone core, which is critical for its antibacterial activity. The structural analysis often involves X-ray crystallography or other advanced techniques to elucidate the supramolecular structures and physicochemical properties of these compounds (Y. Xu et al., 2014)[https://consensus.app/papers/structures-properties-norfloxacin-salts-xu/6b52ed8a4a205c2dbaca3f3a9b9e0c36/?utm_source=chatgpt].

Chemical Reactions and Properties

Chemical reactions involving oxociprofloxacin and its derivatives can include interactions with various reagents and conditions leading to degradation or transformation. Studies on the oxidative degradation of fluoroquinolones, for example, provide insights into the stability and reactivity of these compounds under different environmental or physiological conditions (M. S. Yahya et al., 2014)[https://consensus.app/papers/degradation-study-agent-ciprofloxacin-electrofenton-yahya/c280f2a5a5b75bb5bf87721726df509f/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of oxociprofloxacin, such as solubility, dissociation behavior, and partition coefficients, are critical for its pharmacokinetic profile and efficacy as an antibiotic. Studies often focus on these aspects to optimize drug formulation and delivery (Mònica Lizondo et al., 1997)[https://consensus.app/papers/properties-enrofloxacin-lizondo/85f04e63258558e6beca0e26219e117b/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties, including reactivity with biological macromolecules, potential for generating reactive oxygen species, and interaction with metal ions, are essential for understanding the mechanism of action and potential side effects of oxociprofloxacin. Investigations into these areas can reveal the compound's pharmacodynamics and its interaction within biological systems (S. Sortino et al., 1999)[https://consensus.app/papers/properties-rufloxacin-neutral-aqueous-solution-sortino/d5674fe84ca250fc877206a046d0b3f4/?utm_source=chatgpt].

Wissenschaftliche Forschungsanwendungen

1. Environmental Science and Pollution Research

  • Application : This study explores the utilization of adsorption and advanced oxidation processes for the degradation of ofloxacin (OFL) and ciprofloxacin (CIP) using a green functionalized carbon nanotube (MWCNT-OH/COOH-E) as adsorbent and catalyst material .
  • Methods : The stability and catalytic activity of the solid material were proved by FT-IR and TG/DTG, which also helped to elucidate the reaction mechanisms . Different advanced oxidation processes (AOPs) were used .
  • Results : The adsorption kinetic data of both antibiotics were well described by the pseudo-first-order (PFO) model . Ozonation and catalytic ozonation have resulted in the highest efficiencies, 90%, and 70%, respectively, after 30-min reaction .

2. Pharmacokinetics in Critically Ill Patients

  • Application : The objective of this prospective study was to examine the exposure to the main active metabolites of ciprofloxacin in critically ill patients and to examine the factors (demographic, laboratory and genetic) that could potentially affect the drug metabolic conversion of ciprofloxacin .
  • Methods : A total of 29 patients were treated with intravenous infusion of ciprofloxacin and enrolled on this trial . Blood samples for pharmacokinetic analysis were taken at 1, 4, and 11.5 h following the completion of the infusion .
  • Results : The desethylene ciprofloxacin metabolic ratio was positively associated with height (r 2 = 0.2277, p = 0.0089) and CL CR (r 2 = 0.2023, p = 0.0144) and negatively associated with age (r 2 = 0.2227, p = 0.0112) .

3. Pharmacokinetics and Residues in Broiler Chickens

  • Application : The study focuses on the pharmacokinetics and residues of ciprofloxacin and its metabolites in broiler chickens .
  • Methods : The study involved the administration of ciprofloxacin to broiler chickens and the subsequent analysis of blood samples .
  • Results : The mean oral bioavailability of ciprofloxacin was found to be 69.12 (6.95) per cent . Ciprofloxacin was mainly converted to oxociprofloxacin and desethyleneciprofloxacin .

4. Factors Affecting the Metabolic Conversion of Ciprofloxacin

  • Application : This study examines the factors (demographic, laboratory and genetic) that could potentially affect the drug metabolic conversion of ciprofloxacin .
  • Methods : A total of 29 patients were treated with intravenous infusion of ciprofloxacin and enrolled on this trial . Blood samples for pharmacokinetic analysis were taken at 1, 4, and 11.5 h following the completion of the infusion .
  • Results : The desethylene ciprofloxacin metabolic ratio was positively associated with height (r 2 = 0.2277, p = 0.0089) and CL CR (r 2 = 0.2023, p = 0.0144) and negatively associated with age (r 2 = 0.2227, p = 0.0112) .

5. Resistance Mechanisms of Bacteria Against Ciprofloxacin

  • Application : This review focuses on the resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing its efficacy .
  • Methods : The review mainly concentrated on the various properties of ciprofloxacin, its clinical applications for the treatment of different microbial infections, and bacterial resistance mechanisms to this antibiotic .
  • Results : Despite the outstanding qualities of this antibiotic, Salmonella typhi, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa have all shown an increase in ciprofloxacin resistance over time .

6. Advancements in Synthetic Strategies

  • Application : Researchers have been exploring the synthesis of ciprofloxacin derivatives with enhanced biological activities or tailored capability .
  • Methods : The study involves the synthesis of ciprofloxacin derivatives .
  • Results : The synthesized ciprofloxacin derivatives have been documented to have a broad range of other pharmacological activities, such as anticancer, antiviral, antimalarial activities, etc .

Zukünftige Richtungen

The investigation of novel approaches for tackling the antimicrobial resistance crisis must be part of any global response to this problem . Policy restrictions on ciprofloxacin use should be enhanced especially in developing countries without current regulations .

Eigenschaften

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYZZOHRULFPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145706
Record name Oxociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxociprofloxacin

CAS RN

103237-52-1
Record name Oxociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.3 g (20 mmol) of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid are initially introduced into 50 ml of DMSO and heated with 2.4 g (24 mmol) of 2-piperazinone and 4.4 g (40 mmol) of 1,4-diazabicyclo[2.2.2]octane at 130° C. for 1 hour. After cooling, the suspension is adjusted to pH 5 with 2 N hydrochloric acid, 50 ml of water are added, and the precipitate is filtered off with suction, washed with water and methanol, and then boiled in 50 ml of methanol. 5 g (72% of theory) of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acid of melting point 342°-348° C. (decomposition) and purity 97% (HPLC) are isolated. Mass spectrum: m/e 345 (M+), 301 (94%, M+--CO2), 231 (M+--C 3 H4NO), 202, 44 (100%, CO2). NMR (CF3COOH)=δ1.45 and 1.7 broad (4H in the cyclopropyl radical), 3.9 and 4.0 broad (5H, N--CH in the cyclopropyl radical, N--CH2CH2 --N), 4.6 broad (2H, CO--CH2 --N), 7.85 d (1H, on C-8), 8.28 d (1H, on C-5), 9.3 s (1H, on C-2).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxociprofloxacin
Reactant of Route 2
Reactant of Route 2
Oxociprofloxacin
Reactant of Route 3
Reactant of Route 3
Oxociprofloxacin
Reactant of Route 4
Oxociprofloxacin
Reactant of Route 5
Oxociprofloxacin
Reactant of Route 6
Oxociprofloxacin

Citations

For This Compound
129
Citations
T Bergan, A Dalhoff, R Rohwedder - Infection, 1988 - Springer
The fluorination of piperazinyl substituted quinolones has led to an interesting development of a series of new broad spectrum antibacterial agents that may be administered orally as …
Number of citations: 112 link.springer.com
M LeBel - … : The Journal of Human Pharmacology and Drug …, 1988 - Wiley Online Library
… Only small amounts (1.8% of the dose) are excreted as desethyleneciprofloxacin (formerly M1),152 The desethylene metabolite may possibly be formed from oxociprofloxacin by way of …
A Anadón, MR Martınez-Larranaga, J Iturbe… - Research in veterinary …, 2001 - Elsevier
… to oxociprofloxacin and desethyleneciprofloxacin. Considerable kidney, liver, muscle and skin fat tissue concentrations of ciprofloxacin and its metabolites oxociprofloxacin and …
Number of citations: 94 www.sciencedirect.com
M Šíma, D Bobek, P Cihlářová, P Ryšánek… - Pharmaceutics, 2022 - mdpi.com
… the desethylene ciprofloxacin, formyl ciprofloxacin and oxociprofloxacin were 5.86 (4.09–9.87… Males had a significantly higher oxociprofloxacin metabolic ratio than females (9.14 vs 3.42…
Number of citations: 2 www.mdpi.com
RW Frost, JT Lettieri, G Krol… - Clinical …, 1989 - Wiley Online Library
… The formation of oxociprofloxacin was reduced by approximately one half in the cirrhotic subjects, as the C max was 0.29 µg/ml in normal subjects versus 0.14 µg/ml in cirrhotic patients …
Number of citations: 33 ascpt.onlinelibrary.wiley.com
J Drinovec, A Mrhar, A Bren… - Journal of …, 1989 - pubmed.ncbi.nlm.nih.gov
Ciprofloxacin and oxociprofloxacin pharmacokinetics in patients on haemodialysis Ciprofloxacin and oxociprofloxacin pharmacokinetics in patients on haemodialysis … oxociprofloxacin …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
DP Healy, RE Polk, L Kanawati, DT Rock… - Antimicrobial agents …, 1989 - Am Soc Microbiol
… In support of the findings by Edwards and colleagues, we found no significant correlation between the amount of oxociprofloxacin recovered in the urine and the change in the AUC of …
Number of citations: 90 journals.asm.org
A Gurbay - FEBS JOURNAL, 2012 - hero.epa.gov
Assessment of possible cytotoxic effects of ciprofloxacin, oxociprofloxacin, zinc oxide nanoparticles and melamine to vero cells and protective effects of vitamin E and coenzyme …
Number of citations: 2 hero.epa.gov
B Viell, B Krause, S Schaaf, K Vestweber, H Scholl - Infection, 1992 - Springer
Ciprofloxacin (200 mg) was infused to seven patients at the beginning of elective colorectal surgery. Thirty minutes after the end of infusion (ie 60 min after the start of the operation) …
Number of citations: 5 link.springer.com
DT Sponza, P Koyuncuoglu - Clin Microbiol Infect, 2019 - siriusstore.com
In this study, nano graphene oxide magnetite (Nano-GO/M) composite was prepared and characterized under laboratory conditions with FTIR and SEM analysis to investigate the …
Number of citations: 10 www.siriusstore.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.